

MRS-2179 binding affinity and kinetics for P2Y1

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Compound of Interest

Compound Name: MRS-2179

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An In-depth Technical Guide on the Binding Affinity and Kinetics of **MRS-2179** for the P2Y1 Receptor

Introduction

The P2Y1 receptor, a G protein-coupled receptor (GPCR) activated by adenosine diphosphate (ADP), is a key mediator in various physiological processes, most notably in platelet aggregation.[1][2] Its role in thrombosis has made it a significant target for the development of novel anti-thrombotic agents. N6-methyl-2'-deoxyadenosine-3',5'-bisphosphate (**MRS-2179**) is a potent, selective, and competitive antagonist of the P2Y1 receptor.[1] This technical guide provides a comprehensive overview of the binding affinity and kinetics of **MRS-2179**, detailed experimental protocols for its characterization, and an elucidation of the P2Y1 signaling pathway for researchers, scientists, and drug development professionals.

Quantitative Pharmacology of P2Y1 Receptor Antagonists

The binding affinity and functional potency of **MRS-2179** have been determined through a variety of in vitro assays. The data summarized below provides key quantitative parameters, offering a comparative perspective on its pharmacological profile alongside other notable P2Y1 antagonists.

Binding Affinity and Potency of MRS-2179

Parameter	Value	Species	Assay Type	Reference(s)
Ki	84 nM	Human	Radioligand Binding ([³ H]MRS2279)	[1][3][4]
Kb	100 nM	Human	Functional Assay	[1]
Kb	102 nM	Turkey	Inositol Phosphate Accumulation	[1]
Kd	109 ± 18 nM	Human	Radioligand Binding ([³² P]MRS2179 on platelets)	[5][6]
pA2	6.99	Turkey	Inositol Phosphate Accumulation	[1]
IC50	3.5 μM	Rat	EFS-induced relaxation	[7]

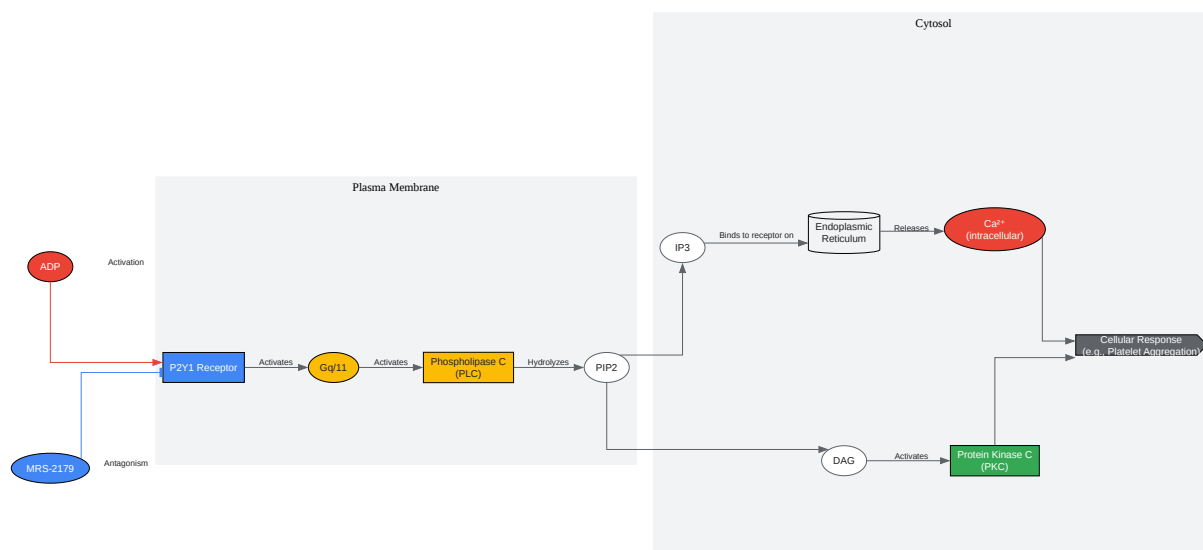
- Ki (Inhibition Constant): Represents the concentration of a competing ligand that would occupy 50% of the receptors if no radioligand were present. It is a measure of the binding affinity of an inhibitor.[8]
- Kb (Equilibrium Dissociation Constant of an Antagonist): The concentration of an antagonist that occupies 50% of the receptors at equilibrium.
- Kd (Equilibrium Dissociation Constant): The concentration of a ligand at which 50% of the receptors are occupied at equilibrium.[8]
- pA2: The negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.
- IC50 (Half Maximal Inhibitory Concentration): The concentration of an inhibitor that is required for 50% inhibition of a biological or biochemical function.

Comparative Data for Other P2Y1 Antagonists

Antagonist	Parameter	Value	Species	Assay Type	Reference(s)
MRS2500	Ki	0.78 nM	Human	Radioligand Binding	[1]
IC50	0.95 nM	Human	Platelet Aggregation	[1]	
MRS2279	Ki	13 nM	Human	Radioligand Binding	[3][4]
A3P5P	pKB	6.46	Turkey	Inositol Phosphate Accumulation	[1]

P2Y1 Receptor Signaling Pathway

The P2Y1 receptor, upon activation by its endogenous ligand ADP, couples to Gq/11 G-proteins.[1][9] This initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn leads to the generation of the second messengers inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1][2] IP3 triggers the release of calcium (Ca²⁺) from intracellular stores, and DAG activates protein kinase C (PKC).[1][2] This cascade culminates in cellular responses such as platelet shape change and aggregation.[10]



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Caption: P2Y1 Receptor Signaling Pathway.[1]

Experimental Protocols

Accurate characterization of P2Y1 receptor antagonists like **MRS-2179** relies on standardized, detailed methodologies. The following sections provide step-by-step protocols for key assays.

Radioligand Binding Assay (Competitive)

This assay determines the binding affinity (K_i) of an unlabeled test compound (e.g., **MRS-2179**) by measuring its ability to compete with a radiolabeled ligand for binding to the P2Y1 receptor.

Materials:

- Membrane preparations from cells expressing the human P2Y1 receptor (e.g., Sf9 or CHO cells).[\[3\]](#)[\[4\]](#)
- Radiolabeled P2Y1 antagonist (e.g., $[3H]$ MRS2500 or $[3H]$ MRS2279).[\[1\]](#)[\[3\]](#)
- Unlabeled test compound (**MRS-2179**).
- Assay Buffer: 20 mM Tris, 145 mM NaCl, 5 mM $MgCl_2$, pH 7.5.[\[3\]](#)
- Wash Buffer: Ice-cold assay buffer.
- Glass fiber filters.
- Scintillation cocktail and counter.
- Vacuum manifold.

Procedure:

- Incubation: In a microplate, combine the cell membrane preparation, the radioligand at a fixed concentration (typically at or below its K_d value), and varying concentrations of the unlabeled antagonist (**MRS-2179**).[\[1\]](#)[\[3\]](#)
- Non-Specific Binding: To parallel tubes, add a high concentration of an unlabeled P2Y1 antagonist (e.g., 10 μM MRS2500) to determine non-specific binding.[\[1\]](#)
- Equilibration: Incubate the plate at 4°C (or room temperature, depending on the protocol) for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.[\[1\]](#)[\[3\]](#)
- Termination: Terminate the reaction by rapid filtration through glass fiber filters using a vacuum manifold. This separates the bound radioligand from the unbound.[\[1\]](#)
- Washing: Quickly wash the filters three times with ice-cold wash buffer to remove any remaining unbound radioligand.[\[1\]](#)
- Quantification: Place the dried filters into scintillation vials with a scintillation cocktail and quantify the radioactivity using a scintillation counter.[\[1\]](#)

- Analysis: Calculate specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding against the logarithm of the antagonist concentration to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + [L]/K_d)$, where [L] is the concentration of the radioligand and Kd is its dissociation constant.[\[1\]](#)

Functional Assay (Calcium Mobilization via FLIPR)

This assay measures the ability of an antagonist to inhibit the agonist-induced increase in intracellular calcium concentration, a direct consequence of P2Y1 receptor activation.

Materials:

- HEK293 or CHO cells stably expressing the human P2Y1 receptor.[\[1\]](#)
- Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[\[1\]](#)
- Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).[\[1\]](#)
- P2Y1 receptor agonist (e.g., ADP or 2-MeSADP).[\[1\]](#)
- P2Y1 receptor antagonist (**MRS-2179**).
- 96- or 384-well black-walled, clear-bottom assay plates.
- Fluorometric Imaging Plate Reader (FLIPR).[\[1\]](#)

Procedure:

- Cell Plating: Seed the P2Y1-expressing cells into the assay plates and allow them to adhere overnight.
- Dye Loading: Load the cells with the calcium-sensitive dye according to the manufacturer's protocol, followed by an incubation period.
- Washing: Wash the cells with assay buffer to remove any excess extracellular dye.[\[1\]](#)

- **Compound Preparation:** Prepare a plate with **MRS-2179** at various concentrations and another plate with the P2Y1 agonist at a fixed concentration (e.g., EC80).
- **FLIPR Measurement:**
 - Place the cell plate and compound plates into the FLIPR instrument.
 - Establish a baseline fluorescence reading for each well.
 - Add the antagonist (**MRS-2179**) solution to the cells and incubate for a specified period.[\[1\]](#)
 - Add the agonist solution to initiate the calcium response.
 - Monitor and record the change in fluorescence over time.[\[1\]](#)
- **Analysis:** The antagonist's potency is determined by its ability to inhibit the agonist-induced calcium mobilization. The resulting data is used to calculate an IC50 value.[\[1\]](#)

ADP-Induced Platelet Aggregation Assay

This assay directly measures the physiological effect of P2Y1 antagonism on platelet function.

Materials:

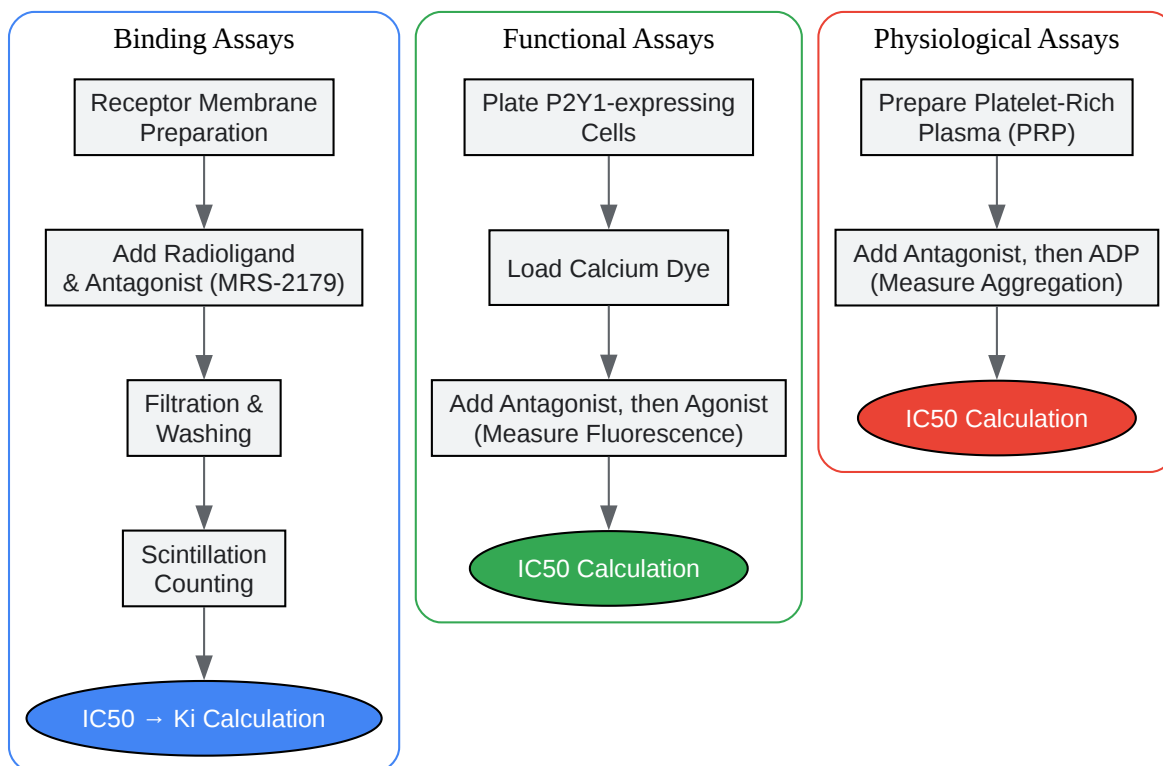
- Freshly drawn human venous blood collected into sodium citrate.[\[1\]](#)
- ADP (agonist).
- **MRS-2179** (antagonist).
- Saline solution.
- Platelet aggregometer.[\[1\]](#)

Procedure:

- **PRP Preparation:** Prepare platelet-rich plasma (PRP) by centrifuging the whole blood at low speed (e.g., 200 x g) for 15 minutes. Prepare platelet-poor plasma (PPP) by a subsequent high-speed centrifugation (e.g., 2000 x g) of the remaining blood.[\[1\]](#)

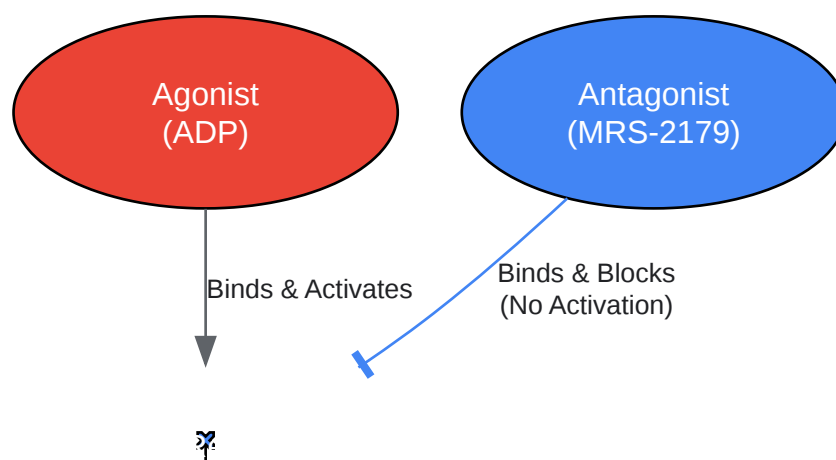
- Calibration: Calibrate the aggregometer using PRP for 0% aggregation and PPP for 100% aggregation.[\[1\]](#)
- Assay:
 - Pipette a known volume of PRP into a cuvette with a stir bar and place it in the aggregometer at 37°C.
 - Add the P2Y1 antagonist (**MRS-2179**) or a vehicle control to the PRP and incubate for a few minutes.[\[1\]](#)
 - Add a specific concentration of ADP to induce platelet aggregation.
 - Record the change in light transmission for 5-10 minutes.[\[1\]](#)
- Analysis: The inhibitory effect of **MRS-2179** is quantified by the reduction in the maximum aggregation percentage compared to the control. An IC50 value can be determined from a concentration-response curve.

Diagrammatic Representations



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Caption: Experimental Workflow for P2Y1 Antagonist Characterization.[1]



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Caption: Principle of Competitive Antagonism at the P2Y1 Receptor.

Conclusion

MRS-2179 is a well-characterized competitive antagonist of the P2Y1 receptor, with a binding affinity (K_i/K_b) consistently reported in the range of 80-110 nM in human and other species.[1][3][4][5][6] Its ability to potently and selectively block ADP-mediated signaling and platelet aggregation underscores its value as a pharmacological tool and its potential as a lead compound for anti-thrombotic therapies. The experimental protocols and signaling pathway information provided in this guide offer a comprehensive resource for researchers and drug development professionals dedicated to the fields of purinergic signaling and hemostasis.

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References

- 1. benchchem.com [benchchem.com]

- 2. What are P2Y1 agonists and how do they work? [synapse.patsnap.com]
- 3. Quantitation of the P2Y1 Receptor with a High Affinity Radiolabeled Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitation of the P2Y(1) receptor with a high affinity radiolabeled antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of platelet function by administration of MRS2179, a P2Y1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. P2Y1 receptors mediate inhibitory neuromuscular transmission in the rat colon - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The difference between K_i , K_d , IC_{50} , and EC_{50} values - The Science Snail [sciencesnail.com]
- 9. Autocrine stimulation of P2Y1 receptors is part of the purinergic signaling mechanism that regulates T cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. geneglobe.qiagen.com [geneglobe.qiagen.com]
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